molecular formula C19H20F3N3O B2596114 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 329080-47-9

2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号 B2596114
CAS番号: 329080-47-9
分子量: 363.384
InChIキー: CCQNMQPDEUYZDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor (AChEI) .


Synthesis Analysis

The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The synthesis process involved the design of these derivatives for the treatment of Alzheimer’s disease (AD) .


Chemical Reactions Analysis

The compound is part of a series of acetylcholinesterase inhibitors (AChEIs) that were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated by the Ellman’s method .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

科学的研究の応用

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD). Derivatives of this compound have shown moderate inhibitory activities in vitro, with some exhibiting potent inhibitory activity against acetylcholinesterase (AChE), suggesting their potential as lead compounds for AD drug development .

Antimycobacterial Activity

Derivatives of the compound have been tested for their antimycobacterial activity against potential pathogenic strains such as Mycobacterium kansasii and Mycobacterium avium. The variations in the group of compounds were by the substitution on phenyl rings, indicating a structure-antimycobacterial activity relationship that could be beneficial for developing treatments against mycobacterial infections .

Selective AChE Inhibition

Among the synthesized derivatives, some have been identified as selective AChE inhibitors , displaying poor inhibitory activity against butyrylcholinesterase (BuChE). This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in AD treatment .

Kinetic Study of Inhibition

The mechanism of inhibition of certain derivatives against AChE has been analyzed through kinetic studies. Results indicated that some compounds are mixed-type inhibitors, combining competitive and non-competitive inhibition, which could offer a more nuanced approach to enzyme inhibition in AD therapy .

Molecular Docking Studies

Molecular docking studies have confirmed the selective inhibition of AChE by certain derivatives. These studies are essential for understanding the interaction between the inhibitor and the enzyme, which is vital for the rational design of new therapeutic agents .

Lead Compound Development

The research has identified certain derivatives as lead compounds for further development into AD drugs. These compounds have the potential to be optimized for increased efficacy and reduced side effects, contributing to the pipeline of AD therapeutics .

Structure-Activity Relationship Analysis

The Free-Wilson method has been used to evaluate the structure-activity relationships of these compounds. This analysis helps in identifying the structural features that contribute to the biological activity, guiding the synthesis of more potent derivatives .

Bioactivity Evaluation

The bioactivities of these derivatives have been evaluated using methods like Ellman’s assay. This evaluation is crucial for determining the potency and efficacy of the compounds before proceeding to preclinical studies .

特性

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)15-5-4-6-16(13-15)23-18(26)14-24-9-11-25(12-10-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQNMQPDEUYZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。